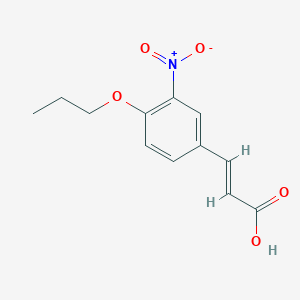

(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(3-nitro-4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-7-18-11-5-3-9(4-6-12(14)15)8-10(11)13(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQYJZCKWTZJIN-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of Nitro-propoxyphenyl Acrylic Acid Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the nitro group's potent and diverse bioactivity with the versatile acrylic acid scaffold has given rise to a promising class of therapeutic candidates: the nitro-propoxyphenyl acrylic acid analogs. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of these compounds. By delving into the causal relationships behind experimental design and providing detailed, field-proven protocols, this document serves as an essential resource for researchers aiming to unlock the full therapeutic potential of this chemical series. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, offering a roadmap for future drug development endeavors.

Introduction: The Strategic Combination of Pharmacophore and Scaffold

The nitro group (NO₂), often considered both a pharmacophore and a potential toxicophore, is a recurring motif in a multitude of bioactive molecules. Its strong electron-withdrawing nature profoundly influences the polarity and electronic properties of a parent molecule, enabling critical interactions with biological targets.[1][2][3][4] The biological activities of nitro compounds are extensive, spanning antineoplastic, antibiotic, antihypertensive, and antiparasitic effects.[1][2][3][4] The mechanism of action for many nitro-aromatic compounds involves intracellular redox reactions, leading to the generation of cytotoxic reactive nitrogen species, a particularly effective strategy against microorganisms.[1][2][3]

When coupled with the acrylic acid moiety, a versatile scaffold amenable to a wide array of chemical modifications, the therapeutic potential is significantly amplified. Acrylic acid derivatives have been explored as inhibitors of various enzymes and as building blocks for complex molecular architectures. This guide focuses on analogs featuring a propoxy-phenyl group, a structural element that can be strategically modified to fine-tune lipophilicity, metabolic stability, and target engagement.

Synthetic Strategies: Building the Core Structure

The synthesis of nitro-propoxyphenyl acrylic acid analogs typically follows a convergent approach, involving the preparation of a substituted benzaldehyde and its subsequent condensation with a suitable active methylene compound. A generalized synthetic workflow is outlined below.

Diagram: General Synthetic Workflow

Caption: Generalized synthetic route to nitro-propoxyphenyl acrylic acid analogs.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a common method for the condensation of a substituted benzaldehyde with an active methylene compound, such as malonic acid, to form the acrylic acid derivative.

-

Reaction Setup: To a solution of the nitro-propoxyphenyl benzaldehyde (1.0 eq) in a suitable solvent such as pyridine or a mixture of toluene and piperidine, add the active methylene compound (e.g., malonic acid, 1.1-1.5 eq).

-

Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 1 M HCl). This will precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure nitro-propoxyphenyl acrylic acid analog.

Rationale: The use of a basic catalyst (piperidine or pyridine) is crucial for the deprotonation of the active methylene compound, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is typically driven by heat.

Biological Evaluation: Unveiling Therapeutic Potential

Nitro-propoxyphenyl acrylic acid analogs have been investigated for a range of biological activities. The following sections detail the methodologies for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

A significant focus of research into acrylic acid derivatives has been their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the nitro-propoxyphenyl acrylic acid analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

This assay directly measures the ability of a compound to interfere with the formation of microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to a control (e.g., combretastatin A-4).[6] A decrease in the absorbance indicates inhibition of tubulin polymerization.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | Modification | MCF-7 IC₅₀ (µM) | Tubulin Polymerization Inhibition (%) |

| NPPA-1 | 2-Nitro-4-propoxy | 5.2 | 65 |

| NPPA-2 | 3-Nitro-4-propoxy | 2.8 | 82 |

| NPPA-3 | 2-Nitro-5-propoxy | 10.5 | 45 |

| NPPA-4 | 3-Nitro-4-isopropoxy | 4.1 | 75 |

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[1][2][3][4] The evaluation of nitro-propoxyphenyl acrylic acid analogs for antimicrobial activity is therefore a logical and promising avenue of investigation.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Nitro-substituted compounds have also demonstrated potential as anti-inflammatory agents.[7][8] Their activity can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with LPS in the presence or absence of the test compounds for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The systematic modification of the nitro-propoxyphenyl acrylic acid scaffold allows for the elucidation of structure-activity relationships, providing crucial insights for the design of more potent and selective analogs.

Key SAR Observations:

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly impacts biological activity. Often, a specific regioisomer will exhibit superior potency due to optimal interactions with the target protein.

-

Nature of the Propoxy Group: Altering the propoxy group (e.g., n-propoxy vs. isopropoxy) can influence lipophilicity and, consequently, cell permeability and target engagement.

-

Substituents on the Acrylic Acid Moiety: Modifications to the acrylic acid portion of the molecule, such as esterification or amidation, can affect the compound's pharmacokinetic properties and target interactions.

Diagram: Structure-Activity Relationship Logic

Caption: Key structural modifications influencing the biological activity of the analogs.

Conclusion and Future Directions

Nitro-propoxyphenyl acrylic acid analogs represent a promising class of compounds with multifaceted therapeutic potential. This guide has provided a framework for their synthesis, biological evaluation, and the rational design of new derivatives. Future research should focus on optimizing the lead compounds identified through these screening funnels, with a particular emphasis on improving their pharmacokinetic profiles and conducting in vivo efficacy studies. The exploration of novel therapeutic targets for this chemical class is also a worthy endeavor. By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biological mechanisms, the full therapeutic potential of nitro-propoxyphenyl acrylic acid analogs can be realized.

References

-

Wiesner, J., Fucik, K., Kettler, K., Sakowski, J., Ortmann, R., Jomaa, H., & Schlitzer, M. (2003). Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. Bioorganic & Medicinal Chemistry Letters, 13(9), 1539–1541. [Link]

-

Bull, M. R., et al. (2021). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Molecules, 26(11), 3262. [Link]

-

Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 725. [Link]

-

Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

-

Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar. [Link]

-

Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

Li, Y., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8), 1066. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23896-23913. [Link]

-

El-Naggar, M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 38769–38784. [Link]

-

Yilmaz, I., et al. (2022). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of Molecular Structure, 1264, 133253. [Link]

-

Bon-Kweon, O., et al. (2024). Nitro-fatty acids: promising agents for the development of new cancer therapeutics. Trends in Pharmacological Sciences, 45(11), 1061-1080. [Link]

-

Yilmaz, I., et al. (2022). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. [Link]

-

Sviridenko, Y., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6611. [Link]

-

El-Naggar, M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 38769–38784. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Esters from (E)-3-(3-Nitro-4-propoxyphenyl)acrylic Acid

Executive Summary

This application note details the synthetic protocols for the esterification of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid (also known as 3-nitro-4-propoxycinnamic acid). This substrate is a critical intermediate in the synthesis of anti-fibrotic and anti-inflammatory agents (analogous to Tranilast derivatives).

The presence of the electron-withdrawing nitro group at the meta position and the electron-donating propoxy group at the para position creates a "push-pull" electronic system on the phenyl ring. While this stabilizes the molecule, it requires specific attention during esterification to prevent decarboxylation or isomerization of the alkene from the active (E)-isomer to the therapeutically inactive (Z)-isomer.

This guide presents two validated workflows:

-

The Acyl Chloride Method (Method A): Robust, high-yielding, suitable for scale-up and sterically hindered alcohols.

-

The Steglich Esterification (Method B): Mild, neutral conditions suitable for acid-sensitive alcohols or rapid library generation.

Chemical Profile & Reactivity[1][2]

| Property | Specification |

| Substrate Name | This compound |

| CAS Registry | Not widely listed; Analogous to 3-Nitro-4-propoxybenzoic acid derivatives |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Key Functionality | |

| Critical Quality Attribute | Retention of (E)-alkene geometry (Trans) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |

Structural Considerations

-

Nitro Group (

): Increases the acidity of the carboxylic proton compared to unsubstituted cinnamic acid, facilitating deprotonation but potentially reducing nucleophilicity of the carboxylate oxygen. -

Propoxy Group (

): Stable to standard acidic/basic conditions. Avoid strong Lewis acids (e.g., -

Alkene Double Bond: Susceptible to Michael addition. Nucleophiles should be introduced only after activation of the carbonyl.

Strategic Route Selection

The choice of esterification method depends on the target alcohol and the scale of the reaction.

Protocol A: The Acyl Chloride Method (Standard)

Applicability: Best for primary/secondary alcohols and scale-up.

Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (

Materials

-

This compound (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Catalytic DMF (3-5 drops)

-

Target Alcohol (Excess or 1.1 eq if precious)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

-

Triethylamine (

) or Pyridine (1.2 eq)

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

), suspend the carboxylic acid (10 mmol) in anhydrous Toluene (30 mL). -

Add Thionyl Chloride (15 mmol) dropwise.

-

Add 2-3 drops of DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate.

-

Heat the mixture to 70°C for 2-3 hours. The suspension should clear as the acid chloride forms.

-

Evaporation: Remove excess

and solvent under reduced pressure (rotary evaporator). Co-evaporate with toluene (

-

-

Esterification:

-

Redissolve the crude acid chloride in anhydrous DCM (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add the Target Alcohol (11 mmol) and Triethylamine (12 mmol) dissolved in DCM (10 mL) dropwise over 15 minutes. Rationale: The base neutralizes the HCl generated, driving the equilibrium forward.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

-

Workup:

-

Quench with water (20 mL).

-

Wash the organic layer with 1M

(to remove excess amine), followed by Saturated -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Recrystallization (typically from EtOH/Heptane) or Flash Column Chromatography (Hexanes/EtOAc).

-

Protocol B: Steglich Esterification (Mild)[5][6]

Applicability: Best for tertiary alcohols, acid-sensitive substrates, or high-throughput synthesis. Mechanism: DCC-mediated coupling prevents the need for acidic conditions or high heat.

Materials

-

This compound (1.0 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Target Alcohol (1.0 - 1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation:

-

Dissolve the carboxylic acid (5 mmol) and the Target Alcohol (5 mmol) in anhydrous DCM (25 mL) in a round-bottom flask.

-

Add DMAP (0.5 mmol). Stir until dissolved.

-

-

Coupling:

-

Cool the mixture to 0°C.

-

Add DCC (5.5 mmol) dissolved in minimal DCM dropwise.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

-

Workup:

-

Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

-

Washing: Wash the filtrate with 0.5M

(removes DMAP), Saturated -

Dry over

and concentrate.

-

Analytical Validation & QC

To ensure the integrity of the final ester, specifically the retention of the (E)-configuration, the following analytical parameters are required.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Cinnamate absorption max) and 320 nm (Nitro/Propoxy shift).

NMR Interpretation (1H NMR in )

-

Alkene Geometry: Look for the doublet signals of the alkene protons (

and-

Requirement: The coupling constant (

) must be 15–16 Hz . -

Note: A

value of 8–12 Hz indicates the (Z)-isomer (cis), which implies isomerization occurred (likely due to light exposure or excessive heat).

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation of acid. | Ensure |

| Isomerization to (Z) | Exposure to UV light or excessive heat. | Wrap reaction flask in aluminum foil. Keep temp <80°C. |

| Precipitate in Method B | DCU formation (Normal) or Product crash out. | Check solubility. DCU is insoluble in DCM; Product should be soluble. |

| Ether Cleavage | Use of strong Lewis Acids. | Avoid |

References

-

Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524.

-

Cinnamic Acid Derivatives: "Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification." National Institutes of Health (PubMed).

-

Thionyl Chloride Mechanism: "Reaction of Thionyl Chloride with Carboxylic Acids."[1] Master Organic Chemistry.

-

Substrate Data: "this compound." Sigma-Aldrich Product Catalog.

-

General Protocol: "Esterification of Cinnamic Acid Derivatives." BenchChem Application Notes.

Sources

Heck reaction coupling for (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid synthesis

Application Note: High-Selectivity Synthesis of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid via Heck-Mizoroki Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a key intermediate in the development of anti-inflammatory agents and chemokine receptor inhibitors (e.g., Reparixin analogs).

The synthesis utilizes the Heck-Mizoroki reaction , coupling 4-bromo-2-nitro-1-propoxybenzene with acrylic acid. While the Heck reaction is well-established, this specific substrate presents challenges regarding catalyst poisoning by the free carboxylic acid and potential polymerization of the acrylic component. This guide provides a self-validating protocol using a Pd(OAc)₂ / P(o-tol)₃ catalytic system to ensure high E-stereoselectivity (>98%) and regiocontrol.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled at the vinylic position. The strategy relies on the Pd(0)-catalyzed cross-coupling of an electron-deficient aryl halide with an electron-poor olefin.[1]

-

Electrophile: 4-Bromo-2-nitro-1-propoxybenzene (Synthesized via alkylation of 4-bromo-2-nitrophenol).

-

Nucleophile: Acrylic acid (Anhydrous).

-

Catalytic Cycle: Pd(0)/Pd(II) redox couple.[2]

Strategic Choice of Catalyst: We employ Jeffery-type conditions modified with bulky phosphines. While ligand-free conditions exist, the presence of the nitro group and the free acid functionality suggests using Tri-o-tolylphosphine (P(o-tol)₃) . This bulky ligand stabilizes the Pd-species against agglomeration (Pd-black formation) while facilitating the dissociation required for olefin coordination.

Reaction Mechanism

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting low yields.

-

Oxidative Addition: The active Pd(0)L₂ species inserts into the Ar-Br bond.[3][4] This is the rate-determining step for aryl bromides.

-

Olefin Coordination & Insertion: Acrylic acid coordinates to the Pd(II) center. The aryl group migrates to the

-carbon of the double bond (regioselectivity controlled by electronics). - -Hydride Elimination: This step establishes the stereochemistry. The syn-elimination of Pd-H requires a rotation that sterically favors the formation of the trans (E) isomer.

-

Reductive Elimination: Base-assisted removal of HBr regenerates the Pd(0) catalyst.

Visualizing the Catalytic Cycle

Figure 1: The catalytic cycle emphasizing the critical steps of oxidative addition and stereoselective elimination.

Experimental Protocol

Safety Warning: Nitro compounds can be energetic. Acrylic acid is corrosive and prone to polymerization. Perform all steps in a fume hood.

Materials & Reagents

| Reagent | Equiv.[2][5][6][7] | Role | Critical Parameter |

| 4-Bromo-2-nitro-1-propoxybenzene | 1.0 | Substrate | Purity >98% (HPLC) |

| Acrylic Acid | 1.5 | Olefin | Stabilized (MEHQ); Distill if old |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Store under Argon |

| P(o-tol)₃ | 0.04 (4 mol%) | Ligand | 1:2 Pd:L ratio is optimal |

| Triethylamine (Et₃N) | 2.5 | Base | Must be dry |

| DMF (Dimethylformamide) | 5-10 Vol | Solvent | Anhydrous, degassed |

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Optional but Recommended)

-

In a dry Schlenk flask, dissolve Pd(OAc)₂ and P(o-tol)₃ in a small portion of degassed DMF.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to bright yellow, indicating the formation of the active Pd(0) species.

Step 2: Reaction Setup

-

To the main reaction vessel (equipped with a condenser and magnetic stir bar), add the aryl bromide (1.0 equiv).

-

Add the remaining DMF. Crucial: Degas the solvent by bubbling nitrogen through it for 20 minutes. Oxygen promotes Pd-black formation and homocoupling.

-

Add the pre-formed catalyst solution (or add solid Pd/Ligand directly if skipping Step 1).

-

Add Triethylamine (2.5 equiv) followed by Acrylic Acid (1.5 equiv) via syringe.

Step 3: Heating

-

Heat the mixture to 100°C .

-

Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:1) or HPLC.

-

Reaction Time: Typically 4–12 hours.

-

Endpoint: Disappearance of aryl bromide.

-

Step 4: Workup (Acid-Base Purification) This method exploits the acidic nature of the product to remove non-acidic impurities (ligands, unreacted bromide).

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Extraction 1 (Removal of Neutrals): Add 1M NaOH (aq) until pH > 10. The product moves to the aqueous layer (as the carboxylate salt).

-

Separate layers. Keep the Aqueous Layer . Discard the organic layer (contains phosphine oxides and unreacted aryl bromide).

-

Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH ~2. The product will precipitate as a yellow/off-white solid.

-

Extract the cloudy aqueous mixture with EtOAc (3x).

-

Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Step 5: Crystallization

-

Recrystallize the crude solid from Ethanol/Water or Acetone/Hexane to obtain pure this compound.

Process Workflow Diagram

Figure 2: Operational workflow from reagent preparation to isolated product.

Troubleshooting & Critical Process Parameters (CPPs)

| Observation | Root Cause | Corrective Action |

| Black Precipitate | "Pd Black" formation (catalyst decomposition). | Increase P(o-tol)₃ loading; Ensure strict O₂ exclusion; Lower temp to 90°C. |

| Low Conversion | Catalyst poisoning by acrylic acid. | Add acrylic acid slowly (syringe pump); Switch base to NaOAc (anhydrous). |

| Polymerization | Radical polymerization of acrylic acid. | Add radical inhibitor (Hydroquinone, 1-2 mg); Do not overheat (>110°C). |

| Regio-isomers | Formation of branched product. | Ensure solvent is polar (DMF/DMAc) to favor ionic pathway leading to linear product. |

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

De Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Garofalo, A., et al. (2011). Scale-up of the Heck reaction: A case study. Organic Process Research & Development, 15(1), 212-219. (General methodology for cinnamic acid derivatives). Link

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. bilder.buecher.de [bilder.buecher.de]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. odinity.com [odinity.com]

- 5. mdpi-res.com [mdpi-res.com]

- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Nitro-4-propoxyphenyl Acrylic Acid Intermediates

Welcome to the Technical Support Center for the purification of 3-nitro-4-propoxyphenyl acrylic acid and its intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide you with the scientific rationale behind purification strategies and to offer field-proven insights to help you overcome common challenges in your experiments.

I. Understanding the Purification Challenge

3-Nitro-4-propoxyphenyl acrylic acid is a substituted nitrocinnamic acid derivative. Its purification is critical as impurities can significantly impact the outcomes of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The primary impurities often stem from the synthetic route, which commonly involves a Knoevenagel condensation between 3-nitro-4-propoxybenzaldehyde and an active methylene compound like malonic acid.[1][2][3]

Key molecular features influencing purification are:

-

Aromatic Nitro Group: Confers high polarity.

-

Carboxylic Acid Moiety: Provides acidic properties and a site for hydrogen bonding.

-

Acrylic Acid Backbone: Susceptible to polymerization, especially at elevated temperatures.[4]

-

Propoxy Group: Adds some lipophilicity.

The purification strategy must effectively separate the target molecule from starting materials, byproducts of the condensation reaction, and any potential isomers or degradation products.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-nitro-4-propoxyphenyl acrylic acid intermediates.

Question 1: My crude product is an oil and won't crystallize. What should I do?

Answer: Oiling out during crystallization is a common issue, especially when impurities are present that act as a eutectic mixture, depressing the melting point. Here’s a systematic approach to troubleshoot this:

-

Confirm Purity by TLC: Before attempting recrystallization, assess the purity of your crude product using Thin Layer Chromatography (TLC). If you see multiple spots, a pre-purification step like column chromatography may be necessary. A good starting solvent system for TLC of polar aromatic acids is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid remains protonated and doesn't streak. For example, you could try a Hexane:Ethyl Acetate:Acetic Acid ratio of 6:3:1.

-

Solvent Selection is Key: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.

-

For highly polar compounds like 3-nitro-4-propoxyphenyl acrylic acid, consider polar protic solvents. Ethanol, methanol, or a mixture of ethanol and water are excellent starting points.[5][6] For instance, a 4:1 aqueous ethanol solution has been shown to be effective for the recrystallization of the parent compound, cinnamic acid.[6]

-

Perform small-scale solvent screening. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

-

-

The "Cloud Point" Method for Mixed Solvents: If a single solvent isn't effective, a two-solvent system is often the solution.

-

Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

-

Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point).

-

Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This technique carefully brings the solution to its saturation point, promoting crystal formation over oiling out.[7]

-

-

Scratching and Seeding:

-

If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

If you have a small amount of pure product from a previous batch, add a "seed crystal" to the cooled solution to induce crystallization.

-

Question 2: My purified product has a low melting point and a broad melting range. What are the likely impurities?

Answer: A low and broad melting point is a classic indicator of impurities. Given that 3-nitro-4-propoxyphenyl acrylic acid is often synthesized via a Knoevenagel condensation, the most probable impurities are:

-

Unreacted Starting Materials:

-

3-nitro-4-propoxybenzaldehyde

-

Malonic acid (or its ester derivative)

-

-

Side Products:

-

Decarboxylated byproducts: If the reaction conditions are harsh, the desired product can undergo decarboxylation.

-

Z-isomer: The Knoevenagel condensation can sometimes produce a mixture of E and Z isomers. The E (trans) isomer is typically the more thermodynamically stable and desired product. The presence of the Z (cis) isomer can depress the melting point.[2]

-

To address this, a second recrystallization is often necessary. If the melting point does not improve, column chromatography is the recommended next step to separate these closely related compounds.

Question 3: During solvent removal on the rotary evaporator, my product turned into a sticky polymer. How can I prevent this?

Answer: The acrylic acid moiety in your compound is susceptible to free-radical polymerization, which can be initiated by heat.[4]

-

Avoid Excessive Heat: When using a rotary evaporator, keep the water bath temperature as low as possible, ideally below 50°C.

-

Use an Inhibitor: For acrylic acid derivatives, it is common practice to add a small amount of a polymerization inhibitor, such as hydroquinone or phenothiazine, to the solution before concentration.[4]

-

Work-up Considerations: If your reaction work-up involves washing with a basic solution (e.g., sodium bicarbonate), ensure that the product is thoroughly acidified back to the free carboxylic acid before concentrating. The acrylate salt is more water-soluble and may be more prone to polymerization upon heating in solution.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 3-nitro-4-propoxyphenyl acrylic acid intermediates?

A1: For initial purification of a crude solid, recrystallization is the most efficient and scalable method. A mixed solvent system, such as ethanol/water, is likely to be effective. For difficult separations or to remove closely related impurities, silica gel column chromatography is the preferred method.[8][9][10]

Q2: How do I choose a solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate, with good separation from impurities.

-

Start with a binary solvent system: A common choice for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

-

Increase Polarity Gradually: Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.

-

For very polar compounds: If your compound does not move from the baseline on the TLC plate even with 100% ethyl acetate, a more polar solvent system is needed. A mixture of dichloromethane and methanol (e.g., 95:5 DCM:MeOH) is a good next choice.[11][12]

-

Acidify the Mobile Phase: To prevent streaking of the carboxylic acid on the silica gel, add a small amount (0.5-1%) of acetic acid to your eluent.[12]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an excellent alternative, especially if your compound is highly polar. In this technique, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. Elution is typically performed with a gradient of water and a polar organic solvent like acetonitrile or methanol. This can be particularly effective for separating compounds that are difficult to resolve by normal-phase chromatography.

IV. Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a starting point and should be optimized for your specific intermediate.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 3-nitro-4-propoxyphenyl acrylic acid in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate in a fume hood.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Addition of Water: To the hot, clear solution, add hot water dropwise until the solution becomes persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water solution.[4][13]

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general procedure for flash column chromatography.

-

TLC Analysis: Determine an appropriate solvent system using TLC as described in the FAQs. The ideal system will give your product an Rf of ~0.3.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent.

-

Pour the slurry into a glass column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. .

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

-

-

Elution:

-

Begin eluting with the solvent system determined by TLC.

-

If separating multiple components, you can use a gradient elution, gradually increasing the polarity of the solvent system.[10]

-

-

Fraction Collection: Collect fractions in test tubes or flasks.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator, remembering to keep the temperature low to prevent polymerization.

V. Visualization of Workflows

Recrystallization Decision Workflow

Caption: Decision workflow for recrystallization.

Column Chromatography Workflow

Caption: General workflow for column chromatography.

VI. Data Summary Table

| Purification Method | Key Parameters | Best For | Potential Issues |

| Recrystallization | Solvent choice, cooling rate | Large quantities, removing major impurities | Oiling out, poor recovery, co-crystallization |

| Column Chromatography | Stationary phase, mobile phase composition | Difficult separations, high purity needed | Streaking, poor resolution, polymerization on column |

| Reverse-Phase Chromatography | C18-silica, water/ACN or water/MeOH gradient | Highly polar compounds | Lower capacity than normal phase |

VII. References

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

-

Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ACRYLIC ACID. Retrieved from [Link]

-

How to Carry Out a Recrystallization. (2013, February 4). YouTube. Retrieved from [Link]

-

Roche Diagnostics GmbH. (n.d.). 5.2 Protein purification. Retrieved from [Link]

-

Recrystallization of Cinnamic acid and Tryptamine Part I. (2020, October 9). YouTube. Retrieved from [Link]

-

Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions.

-

Neissari, N., Shahedi, M., Habibi, Z., Yousefi, M., & Mohammadi, M. (2019). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Protein & Peptide Letters.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

GE Healthcare. (n.d.). Protein Purification. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. IJRASET.

-

Bio-Rad Laboratories. (n.d.). Purification Workflow For The Production of Highly Pure Recombinant Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl.... Retrieved from [Link]

-

Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.

-

Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

-

Abbasian, M., & Jaymand, M. (2019). Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible. Scientia Iranica.

-

PubChem. (n.d.). 3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. columbia.edu [columbia.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chromatography [chem.rochester.edu]

- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

optimizing yield of Knoevenagel condensation for nitro-cinnamic acids

Technical Support Center: Knoevenagel Condensation for Nitro-Cinnamic Acids

Ticket ID: KNO-NITRO-OPT-001 Status: Open Subject: Optimization of Yield and Purity for Nitro-Substituted Cinnamic Acids Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

The synthesis of nitro-cinnamic acids via the Knoevenagel condensation (specifically the Doebner modification ) presents a unique dichotomy. The nitro group (

This guide provides a self-validating protocol structure to maximize yield, moving from classical methods to high-efficiency modern techniques.

Comparative Methodologies (Data Summary)

The following data summarizes average isolated yields for nitro-cinnamic acids based on optimization parameters.

| Parameter | Method A: Classical Doebner | Method B: Microwave Assisted (Green) | Method C: Ionic Liquid ([Bmim] |

| Catalyst | Pyridine + Piperidine (cat.) | Ammonium Acetate | [Bmim] |

| Solvent | Pyridine (Excess) | Solvent-free / Water | Ionic Liquid |

| Temp/Time | Reflux ( | ||

| Yield (p-nitro) | 75–85% | 92–98% | 88–95% |

| Yield (o-nitro) | 45–60% (Steric issues) | 85–90% | 80–85% |

| Key Risk | Incomplete decarboxylation | Thermal degradation if overshoot | Catalyst cost |

Standard Operating Procedures (SOPs)

Protocol A: The Optimized Doebner Modification (Classical)

Best for: Large scale batches where microwave reactors are unavailable.

-

Stoichiometry: Dissolve 1.0 eq of nitro-benzaldehyde and 1.2–1.5 eq of malonic acid in pyridine (approx. 3 mL per gram of aldehyde).

-

Activation: Add 0.1 eq of piperidine.

-

Technical Note: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the initial attack.

-

-

Reflux: Heat to

(reflux).-

Checkpoint: Evolution of

bubbles indicates the second stage (decarboxylation) is active. If bubbling stops early, the reaction may have stalled at the benzylidene dicarboxylic acid stage.

-

-

Work-up (The "Crash-Out"):

-

Cool the mixture to

. -

Pour slowly into excess ice-cold 6M HCl with vigorous stirring.

-

Why? Pyridine is a base; you must neutralize it to protonate the carboxylate and precipitate the free acid.

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library synthesis and overcoming steric hindrance (o-nitro).

-

Mix: Combine 1.0 eq nitro-benzaldehyde, 1.2 eq malonic acid, and 0.1 eq Ammonium Acetate in a microwave vial.

-

Irradiation: Set reactor to Constant Temperature Mode (

), not constant power. -

Duration: Hold for 5 minutes.

-

Work-up: Add water, filter the precipitate, and wash with cold ethanol.

Critical Pathway Visualization

The following diagram illustrates the reaction mechanism and critical failure points where yield is lost.

Figure 1: Reaction pathway highlighting the decarboxylation bottleneck. If the temperature is insufficient, the reaction isolates the dicarboxylic acid (red node) rather than the target cinnamic acid.

Troubleshooting & FAQs

Issue 1: "I am getting a sticky solid or oil that won't crystallize upon acid work-up."

Diagnosis: Incomplete removal of Pyridine or formation of the "Salt" complex. Resolution:

-

pH Check: Ensure the final mixture is distinctly acidic (pH < 2). If the pH is 4–5, you have likely formed the pyridinium salt of your product, which is water-soluble or oily. Add more HCl.

-

The "Oil-Out" Fix: If the product oils out, scratch the glass side of the beaker with a glass rod to induce nucleation, or re-dissolve in minimal base (NaOH) and re-precipitate slowly with HCl.

Issue 2: "My yield for ortho-nitro-cinnamic acid is significantly lower (<50%) than the para isomer."

Diagnosis: Steric Hindrance. The ortho-nitro group physically blocks the approach of the bulky malonic acid enolate. Resolution:

-

Switch to Microwave: Thermal reflux often cannot overcome this barrier without causing degradation over long times (24h+). Microwave irradiation (

) provides the kinetic energy to overcome the activation energy barrier in minutes. -

Catalyst Swap: Use a smaller base catalyst. Switch from Piperidine/Pyridine to Ammonium Acetate or Glycine , which are less sterically demanding.

Issue 3: "The product melting point is too high / NMR shows extra protons."

Diagnosis: Incomplete Decarboxylation. You have isolated the benzylidene malonic acid (the dicarboxylic acid intermediate), not the cinnamic acid. Resolution:

-

Reflux Check: The decarboxylation step requires sustained heat. Ensure the reaction was refluxed for at least 2 hours after the initial solid formation.

-

Remedy: Take your crude solid, dissolve it in fresh pyridine with a trace of piperidine, and reflux for an additional 2 hours.

Issue 4: "Can I use a solvent-free method?"

Diagnosis: Green Chemistry requirement.

Resolution: Yes. Grind the nitro-benzaldehyde and malonic acid with Ammonium Acetate (10 mol%) in a mortar and pestle. Heat the resulting paste to

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Figure 2: Troubleshooting logic flow for identifying the root cause of low yields.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Doebner Protocol).

-

Mouterde, P. B. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.[1][2] Frontiers in Chemistry. (Microwave Optimization).

-

Ranu, B. C., & Jana, R. (2006).[3] Ionic Liquid-Promoted Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds. European Journal of Organic Chemistry. (Ionic Liquid Catalysis).[4][5][6][7]

-

Sinha, A. K., et al. (2003). An improved microwave-induced synthesis of cinnamic acids. Synthetic Communications. (Ammonium Acetate/MW Protocols).[8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Data Resource--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (PDF) . Microwave Assisted Knoevenagel Condensation Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles [academia.edu]

- 10. oatext.com [oatext.com]

Technical Support Center: Selective Nitro Group Reduction in Cinnamic Acids

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The reduction of a nitro group on an aromatic ring is a cornerstone transformation in organic synthesis. However, when this functionality is part of a cinnamic acid scaffold, the presence of a reducible α,β-unsaturated double bond and a carboxylic acid group introduces significant chemoselectivity challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind methodological choices to help you navigate these complexities and minimize unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is hydrocinnamic acid. How do I prevent the reduction of the carbon-carbon double bond while reducing the nitro group?

This is the most common and critical challenge. The π-system of the alkene in the cinnamic acid backbone is susceptible to reduction under many standard hydrogenation conditions, especially those employing heterogeneous catalysts like Palladium on Carbon (Pd/C) with molecular hydrogen (H₂).[1][2]

Root Cause Analysis:

Catalytic hydrogenation with H₂/Pd/C is highly efficient but often too reactive, leading to poor chemoselectivity. The catalyst readily activates both the nitro group and the alkene, resulting in a mixture of the desired aminocinnamic acid and the over-reduced aminohydrocinnamic acid. While sometimes unavoidable with this specific reagent, several strategies can circumvent this issue.

Troubleshooting Workflow & Solutions:

-

Switch to Catalytic Transfer Hydrogenation (CTH): This is often the most effective solution. CTH uses a hydrogen donor molecule in solution instead of gaseous H₂. This method is generally milder and can exhibit remarkably higher selectivity.[3]

-

Recommended Donor: Ammonium formate (HCOONH₄) is an excellent, readily available, and inexpensive hydrogen source that decomposes in the presence of Pd/C to generate hydrogen in situ.[3][4] This controlled release often preserves the double bond.

-

Alternative Donors: Formic acid can also be effective, particularly in transfer hydrogenation systems.[5]

-

-

Employ Classic Metal/Acid Reductants: These stoichiometric metal-based reductions are renowned for their high chemoselectivity for nitro groups over alkenes.[6][7]

-

Tin(II) Chloride (SnCl₂·2H₂O): An exceptionally mild and selective reagent. It operates under acidic conditions and typically leaves alkenes, esters, and nitriles untouched.[8] The workup requires careful pH adjustment to precipitate and remove tin salts.

-

Iron/HCl (Béchamp Reduction): A cost-effective and robust method. Finely powdered iron in the presence of an acid like HCl or acetic acid is highly selective for the nitro group.[2][9]

-

-

Use Sulfur-Based Reagents:

The following diagram outlines the decision-making process for preserving the C=C double bond.

Caption: Decision workflow for selective nitro reduction.

Q2: My reaction is sluggish or incomplete, and TLC/LC-MS shows intermediates like nitroso or hydroxylamine species. How can I ensure the reaction goes to completion?

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a multi-step process involving several intermediates, such as nitroso (Ar-NO) and hydroxylamine (Ar-NHOH).[11][12] The accumulation of these species indicates that the reduction potential or stoichiometry of your system is insufficient to drive the reaction to the final amine product.

Root Cause Analysis:

-

Reagent/Catalyst Inactivity: The reducing agent may have degraded upon storage (e.g., sodium dithionite), or the catalyst may be poisoned or simply not active enough.[11]

-

Insufficient Stoichiometry: Not using a sufficient excess of the reducing agent can cause the reaction to stall at the intermediate stage.

-

Poor Solubility: If your nitrocinnamic acid derivative is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.[11]

-

Sub-optimal Temperature: Many reductions proceed at room temperature, but some substrates require heating to overcome the activation energy barrier.[11]

Troubleshooting Workflow & Solutions:

-

Verify Reagent/Catalyst Quality: Always use a fresh bottle of reagents like sodium dithionite. For catalytic methods, ensure the catalyst is from a reliable batch and has been stored properly.[11] If using a metal/acid system, ensure the metal is finely powdered to maximize surface area.[11]

-

Increase Reducing Agent Stoichiometry: For stoichiometric reagents like SnCl₂ or Fe, increase the number of equivalents (typically 3-5 eq. are used). For CTH, ensure a sufficient excess of the hydrogen donor is present.

-

Optimize Reaction Conditions:

-

Solvent: Improve substrate solubility by using a co-solvent system, such as ethanol/water or THF.[11]

-

Temperature: Gradually increase the reaction temperature. For example, SnCl₂ reductions are often refluxed in ethanol.[8] However, be cautious, as excessive heat can sometimes promote side reactions like dimerization.[11]

-

pH: For metal/acid reductions, ensure the acid concentration is adequate to maintain an effective reaction rate.

-

The general pathway and potential stalling points are visualized below.

Caption: The stepwise reduction of a nitro group.

Q3: I am concerned about reducing the carboxylic acid group. Is this a significant risk?

For the vast majority of methods used for selective nitro group reduction, the carboxylic acid is a non-issue. Reagents like H₂/Pd/C, SnCl₂, Fe/HCl, and Na₂S₂O₄ are not powerful enough to reduce a carboxylic acid to an alcohol. This functional group is notoriously difficult to reduce.

Expert Insight:

Comparative Summary of Recommended Methods

The table below summarizes the key features of the most reliable methods for the selective reduction of nitrocinnamic acids.

| Method | Reagents & Catalyst | Typical Solvent | Key Advantages | Major Drawbacks | Selectivity for C=C |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol or Ethanol | Mild conditions, avoids H₂ gas, often highly selective, easy workup.[3] | Catalyst cost, potential for catalyst poisoning. | Excellent |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | Very mild, highly chemoselective for nitro group over many functionalities.[8] | Stoichiometric tin waste, workup can be tedious to remove tin salts. | Excellent |

| Iron/HCl Reduction | Fe powder, HCl | Ethanol/Water | Very low cost, robust, effective, and highly selective.[7] | Stoichiometric iron waste, strongly acidic conditions. | Excellent |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Water/DCM (biphasic) | Works under neutral/basic pH, good for acid-sensitive substrates.[10][14] | Reagent can decompose on storage, requires phase-transfer catalyst for some substrates. | Very Good |

Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is adapted from methodologies that prioritize mild conditions and selectivity.[3][4]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrocinnamic acid (1.0 eq).

-

Solvent & Reagents: Add methanol or ethanol as the solvent (approx. 0.1 M concentration). To this solution, add ammonium formate (4-5 eq).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the mixture. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol).

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

This classic protocol is highly reliable for preserving unsaturated bonds.[8]

-

Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve the nitrocinnamic acid (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

-

Monitoring: Stir at reflux until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution portion-wise until the pH of the mixture is basic (pH ~8). This will precipitate tin hydroxides.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminocinnamic acid.

References

- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

- BenchChem. (2025). Challenges in the selective reduction of the nitro group.

- JRF Global. (2023).

- Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.

- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. [Link]

-

Stiasny, B., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

-

ResearchGate. (2013). How to reduce a nitro group next to an alkene?[Link]

-

Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]

-

ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?[Link]

-

ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions. [Link]

-

Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

-

Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

Aragen Life Sciences. (n.d.). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. [Link]

-

Kerman University. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jrfglobal.com [jrfglobal.com]

- 14. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

Validation & Comparative

mass spectrometry fragmentation pattern of 3-nitro-4-propoxyphenyl acrylic acid

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of 3-Nitro-4-Propoxyphenyl Acrylic Acid

Executive Summary

In the development of anti-inflammatory and anti-fibrotic agents, 3-nitro-4-propoxyphenyl acrylic acid (a derivative of cinnamic acid) serves as a critical pharmacophore, often functioning as a synthetic intermediate or a metabolite of larger amide-linked drugs (e.g., Tranilast analogs). Precise structural characterization of this molecule is essential for impurity profiling and metabolite identification.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-nitro-4-propoxyphenyl acrylic acid. Unlike generic spectral libraries, we dissect the mechanistic causality of ion formation, comparing its behavior against standard alkoxy-cinnamic acids to highlight the unique electronic influence of the ortho-nitro group.

Structural Profile & Theoretical Basis

Before interpreting the spectra, we must establish the structural loci susceptible to ionization and cleavage.

-

Compound: (E)-3-(3-nitro-4-propoxyphenyl)acrylic acid[1][2][3]

-

Formula:

-

Exact Mass: 251.0794 Da

-

Ionization Mode: Negative Electrospray Ionization (ESI

) is preferred due to the carboxylic acid moiety, yielding the deprotonated precursor

Key Labile Sites:

-

Carboxylic Acid: Primary site of deprotonation (

at m/z 250). -

Propoxy Chain: Susceptible to

-dealkylation via neutral loss of propene ( -

Nitro Group: Electron-withdrawing group that stabilizes negative charge but introduces characteristic losses of

and -

Vinylic Bond: Facilitates decarboxylation (

loss) typical of cinnamic acids.

Experimental Protocol: LC-MS/MS Methodology

To replicate the fragmentation data described below, ensure your system is calibrated to the following parameters. This protocol ensures the generation of stable precursor ions while promoting informative collision-induced dissociation (CID).

System: Triple Quadrupole (QqQ) or Q-TOF MS coupled with UHPLC.

| Parameter | Setting | Rationale |

| Ionization Source | ESI (Negative Mode) | Maximizes sensitivity for the acidic proton at C1. |

| Capillary Voltage | 2.5 - 3.0 kV | Prevents in-source fragmentation while maintaining stable spray. |

| Cone Voltage | 20 - 30 V | Optimizes transmission of the fragile |

| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the decarboxylated ion; High CE reveals ring cleavage. |

| Mobile Phase | A: 0.1% Formic Acid in | Acidic modifier assists in peak shape but requires negative mode tuning. |

| Column | C18 Reverse Phase ( | Retains the hydrophobic propoxy tail for separation from polar impurities. |

Fragmentation Analysis & Pathway Logic

The fragmentation of 3-nitro-4-propoxyphenyl acrylic acid (m/z 250) follows three competitive pathways. The presence of the nitro group significantly alters the fragmentation landscape compared to non-nitrated analogs like ferulic acid.

Pathway A: Decarboxylation (Dominant)

The most abundant product ion arises from the loss of

-

Transition: m/z

-

Mechanism: Charge migration from the carboxylate to the

-carbon, followed by

Pathway B: -Dealkylation (Diagnostic)

The propoxy group undergoes cleavage. In negative mode, this typically occurs via a six-membered transition state (McLafferty-like rearrangement), eliminating neutral propene (

-

Transition: m/z

-

Secondary Step: The resulting ion (m/z 208) often subsequently loses

to form m/z 164.

Pathway C: Nitro-Specific Fragmentation

Unique to this derivative is the interaction of the nitro group. We observe a characteristic loss of

-

Transition: m/z

(Loss of

Comparative Performance Analysis

To validate the identity of 3-nitro-4-propoxyphenyl acrylic acid, we compare its MS fingerprint against two common alternatives found in similar screening libraries.

Table 1: MS/MS Fingerprint Comparison

| Feature | 3-Nitro-4-Propoxyphenyl Acrylic Acid | 4-Propoxycinnamic Acid (Alternative 1) | 3-Nitro-4-Methoxycinnamic Acid (Alternative 2) |

| Precursor ( | 250 | 205 | 222 |

| Primary Fragment | 206 ( | 161 ( | 178 ( |

| Alkoxy Loss | 208 ( | 163 ( | 207 ( |

| Nitro Signature | Yes (Loss of | No | Yes |

| Differentiation Key | Simultaneous loss of Propene (42 Da) and Nitro pattern. | Lacks Nitro fragments; lower mass range. | Methyl loss (15 Da) vs. Propene loss (42 Da). |

Insight: The 42 Da neutral loss is the definitive marker distinguishing the propoxy derivative from methoxy/ethoxy analogs.

Visualization of Fragmentation Pathways

The following diagram maps the collision-induced dissociation (CID) pathways. Note the bifurcation between decarboxylation and dealkylation.

Figure 1: Proposed MS/MS fragmentation tree for 3-nitro-4-propoxyphenyl acrylic acid in negative ESI mode. The convergence at m/z 164 confirms the core nitrophenol structure.

References

-

NIST Mass Spectrometry Data Center . Fragmentation of Cinnamic Acid Derivatives. National Institute of Standards and Technology.[4] Available at: [Link]

-

Holčapek, M., & Jirásko, R. (2017). Interpretation of Electrospray Mass Spectra of Cinnamic Acid Derivatives. Journal of Mass Spectrometry. Available at: [Link]

-

Levsen, K., et al. (2015). Structure Elucidation of Nitro-Aromatic Compounds via MS/MS. Royal Society of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Synthesis of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid: A Guide to Personal Protective Equipment and Safe Handling

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The handling of any novel chemical compound requires a thorough understanding of its potential hazards, informed by its structural motifs. In the case of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid, a solid combustible material, its chemical architecture incorporates both an aromatic nitro group and an acrylic acid functional group. This dual nature necessitates a stringent and well-considered approach to personal protective equipment (PPE) and handling protocols to mitigate risks of both localized corrosive injury and systemic toxicity. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel.

Deconstructing the Hazard Profile: A Tale of Two Functional Groups

The primary hazards associated with this compound are derived from the distinct properties of its constituent parts:

-

The Acrylic Acid Moiety: Acrylic acid and its derivatives are known for their high corrosivity.[1][2] Contact with skin, eyes, or mucous membranes can lead to severe burns and irritation.[1][2] Inhalation of dust or aerosols can cause significant respiratory tract irritation.[1][2]

-

The Aromatic Nitro Group: Aromatic nitro compounds are a class of chemicals known for their potential systemic toxicity.[3][4] The primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can lead to symptoms such as headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias and respiratory distress.[4] Many nitro compounds are also combustible and can be explosive, particularly those with multiple nitro groups.[5]

Given the solid nature of this compound, the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

Essential Personal Protective Equipment (PPE): A Multi-Layeered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide a detailed, step-by-step guide to its use.

| Body Part | Recommended PPE | Rationale |

| Eyes and Face | Chemical safety goggles with a tight seal and a full-face shield. | Protects against splashes of solvents used with the compound and airborne dust particles. A face shield offers an additional layer of protection for the entire face.[1] |

| Hands | Chemical-resistant gloves (Nitrile gloves are a common choice). | Prevents direct skin contact with the corrosive and potentially toxic compound.[1] Ensure gloves are of sufficient thickness and are changed regularly. |

| Body | A chemical-resistant laboratory coat or apron. For larger quantities, a chemical-resistant suit may be necessary. | Protects the body from splashes and spills.[1][6] |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (a P100 filter is recommended for solids). | Essential for preventing the inhalation of harmful dust particles, especially when weighing or transferring the solid compound.[1] The choice of respirator may vary based on the scale of the operation and ventilation conditions. |

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls:

-

Work in a Designated Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[7]

-

Ensure Proper Ventilation: The fume hood's airflow should be checked and verified before commencing work.

-

Gather All Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.

-

Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial for ensuring its effectiveness.

Caption: Sequential process for donning Personal Protective Equipment.

-

Body Protection: Put on the laboratory coat or apron, ensuring it is fully fastened.

-

Respiratory Protection: Fit the respirator, ensuring a tight seal around the face. Perform a positive and negative pressure seal check.

-

Eye and Face Protection: Put on the chemical safety goggles, followed by the face shield.

-